5-Methyl-3-hexen-2-one chemical properties and structure
5-Methyl-3-hexen-2-one chemical properties and structure
An In-depth Technical Guide to 5-Methyl-3-hexen-2-one: Chemical Properties, Structure, and Reactivity
Abstract
5-Methyl-3-hexen-2-one, an α,β-unsaturated ketone, is a molecule of significant interest in the fields of flavor chemistry and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, characteristic reactivity, and established analytical and synthetic protocols. By synthesizing data from spectroscopic analysis, reaction chemistry, and safety assessments, this document serves as a technical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction and Nomenclature
5-Methyl-3-hexen-2-one (CAS No. 5166-53-0) is an organic compound classified as an enone.[1] It is found naturally in various sources, including roasted filberts, green tea, and cooked shrimp.[2] In the chemical industry, it is primarily utilized as a flavoring agent and fragrance component, valued for its sweet, berry-like notes.[1][3][4] Its utility also extends to being a versatile building block in organic synthesis.[2][5]
The compound is most commonly referred to by its IUPAC name, (E)-5-methylhex-3-en-2-one , which specifies the stereochemistry of the alkene.[6] It is also known by several synonyms, including isobutylidene acetone and filbert hexenone.[2][6]
Chemical Structure and Stereoisomerism
The structure of 5-methyl-3-hexen-2-one features a ketone functional group conjugated with a carbon-carbon double bond. This α,β-unsaturated system is responsible for the molecule's characteristic chemical reactivity. The molecule consists of a six-carbon chain with a methyl group at position 5 and a ketone at position 2.
The presence of the double bond between carbons 3 and 4 allows for geometric isomerism (E/Z isomerism). The (E)-isomer, where the higher priority groups (the isopropyl group and the acetyl group) are on opposite sides of the double bond, is the more common and stable configuration.[7]
Caption: Chemical structure of (E)-5-Methyl-3-hexen-2-one.
Physicochemical Properties
5-Methyl-3-hexen-2-one is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [6] |
| Molecular Weight | 112.17 g/mol | [6] |
| CAS Number | 5166-53-0 | [6] |
| Density | 0.85 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.44 | [2][5] |
| Flash Point | 48 °C (118.4 °F) - closed cup | [5] |
| Appearance | Colorless to light yellow liquid | [3] |
Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and characterization of 5-methyl-3-hexen-2-one.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the isopropyl group protons, and the acetyl methyl protons, with coupling constants indicative of the (E)-alkene geometry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (~198-208 ppm), the two sp² hybridized carbons of the alkene, and the four sp³ hybridized carbons of the methyl and isopropyl groups.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the conjugated ketone (typically around 1670-1690 cm⁻¹) and a C=C stretching band (around 1620-1640 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns include the loss of an acetyl group, leading to prominent peaks at m/z 43 (acetyl cation) and m/z 97.[6][9]
Chemical Reactivity and Mechanisms
The reactivity of 5-methyl-3-hexen-2-one is dominated by its α,β-unsaturated carbonyl moiety.[10] The conjugation of the double bond with the carbonyl group creates a delocalized π-system, resulting in two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[11][12]
Caption: Resonance and electrophilic sites in an α,β-unsaturated ketone.
This dual reactivity allows for two main types of nucleophilic attack:
-
1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the carbonyl carbon. This reaction is typically irreversible and kinetically controlled.[11]
-
1,4-Addition (Conjugate or Michael Addition): Softer, weaker nucleophiles (e.g., amines, cyanides, enolates, organocuprates) tend to attack the electrophilic β-carbon.[10][11] This thermodynamically controlled process is one of the most important reactions for α,β-unsaturated ketones. For instance, 5-methyl-3-hexen-2-one reacts with indole in the presence of a pyrrolidine catalyst to yield a 3-substituted indole adduct via conjugate addition.[2][13]
The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic addition compared to simple alkenes.[12]
Synthesis Methodologies
Several synthetic routes to 5-methyl-3-hexen-2-one have been reported. A common and cost-effective laboratory-scale preparation involves the alkylation of an acetoacetic ester followed by decarboxylation.
Protocol: Synthesis via Alkylation of 2,4-pentanedione
This method is adapted from a procedure described by Organic Syntheses, chosen for its use of readily available starting materials and straightforward execution.[4]
Step 1: Alkylation
-
To a flask containing anhydrous ethanol, add anhydrous potassium carbonate, 2,4-pentanedione (acetylacetone), and methallyl chloride.
-
Heat the mixture to reflux and stir vigorously for 16-20 hours. The potassium carbonate acts as a base to deprotonate the diketone, forming a nucleophilic enolate which then attacks the methallyl chloride in an Sₙ2 reaction.
-
After the reaction period, cool the mixture to room temperature.
Step 2: Work-up and Purification
-
Filter the mixture to remove the inorganic salts (potassium chloride and unreacted carbonate).
-
Wash the collected solids with ethanol to recover any residual product.
-
Combine the filtrate and washings. Remove the ethanol via distillation under normal pressure.
-
The resulting crude product is then subjected to a final purification step, typically fractional distillation under reduced pressure, to yield pure 5-methyl-3-hexen-2-one.[4]
Caption: Workflow for the synthesis of 5-Methyl-3-hexen-2-one.
Applications
-
Flavor and Fragrance: This is the primary commercial application. It is used as a flavoring agent in a variety of foods and is listed as Generally Recognized as Safe (GRAS) by the FDA for this purpose.[3][6][14]
-
Organic Synthesis: As a functionalized building block, it is used in the synthesis of more complex molecules. It serves as a Michael acceptor in carbon-carbon bond-forming reactions and has been used in the combinatorial synthesis of polyfunctional thiols and other specialty chemicals.[2][5][15]
Safety and Handling
5-Methyl-3-hexen-2-one is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor (GHS02).[5] It is also classified as harmful if swallowed and toxic in contact with skin (GHS06).[5][6] It may cause irritation upon contact.[3]
-
Precautions:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[6]
References
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LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
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Clark, J. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from a general organic chemistry resource. (Simulated reference based on common knowledge presented in search result[12])
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
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Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4765-4775. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylhex-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Haz-Map. (n.d.). 5-Methyl-3-hexen-2-one. National Library of Medicine. Retrieved from [Link]
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NIST. (n.d.). 3-Hexen-2-one, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). filbert hexenone. Retrieved from [Link]
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FooDB. (n.d.). 5-Methyl-3-hexen-2-one (FDB008161). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Hexen-2-one, 5-methyl- (CAS 5166-53-0). Retrieved from [Link]
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Li, D. P., et al. (2006). Organocatalytic C3-selective Friedel-Crafts alkylations of indoles with alpha,beta-unsaturated ketones. Chemical Communications, (7), 799-801. (Cited in Sigma-Aldrich product page[13])
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Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
- Google Patents. (2019). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
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ResearchGate. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Retrieved from [Link]
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NIST. (n.d.). 3-Hexen-2-one, 5-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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